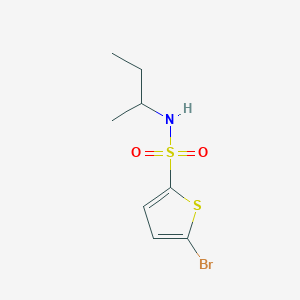
N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide, commonly known as Octahydrophenanthridine (OP), is a synthetic compound with a unique chemical structure. It has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide's mechanism of action is not fully understood. However, studies have shown that it interacts with various receptors and enzymes in the body, including the mu-opioid receptor, the N-methyl-D-aspartate (NMDA) receptor, and the acetylcholinesterase enzyme. N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide's interaction with these receptors and enzymes leads to its biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been shown to have various biochemical and physiological effects, including analgesic, anesthetic, and anticonvulsant effects. It has also been shown to have anti-inflammatory and antioxidant properties. N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide's ability to interact with various receptors and enzymes in the body leads to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide in lab experiments is its unique chemical structure, which allows for the exploration of its potential applications in various fields. However, one of the limitations of using N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide in lab experiments is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide's potential applications in various fields make it an exciting area of research. Future studies could focus on exploring its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, future studies could explore its potential as an anesthetic and pain reliever. Further research could also focus on exploring its mechanism of action and potential interactions with other receptors and enzymes in the body.
Synthesemethoden
The synthesis of N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 2-ethoxyphenyl-3-methoxy-2-methyl-4-oxo-4H-chromene-6-carboxylic acid ethyl ester. The ethyl ester is then reacted with 1-phenylpiperazine in the presence of sodium ethoxide to form N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been studied for its ability to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, N-(2-ethoxyphenyl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide has been studied for its potential use as a pain reliever and anesthetic.
Eigenschaften
Molekularformel |
C29H30N2O2 |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
N-(2-ethoxyphenyl)-10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxamide |
InChI |
InChI=1S/C29H30N2O2/c1-2-33-25-11-7-6-10-24(25)31-29(32)21-14-15-23-22(17-21)26-19-12-13-20(16-19)27(26)28(30-23)18-8-4-3-5-9-18/h3-11,14-15,17,19-20,26-28,30H,2,12-13,16H2,1H3,(H,31,32) |
InChI-Schlüssel |
VCWRTYSELLQTOI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6 |
Kanonische SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)NC(C4C3C5CCC4C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-bromophenyl)sulfonyl]-4-ethoxyanilino}-N-propylacetamide](/img/structure/B296810.png)
![N-(sec-butyl)-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296814.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxyphenyl)sulfonyl]-4-methylanilino}acetamide](/img/structure/B296818.png)
![N-allyl-2-({[2,4-dimethyl(methylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296819.png)
![4-ethoxy-N-{4-[(2-methoxy-5-methylphenyl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B296820.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B296821.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B296822.png)
![N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-N-(3,5-dichlorophenyl)benzenesulfonamide](/img/structure/B296823.png)
![N-(2-chlorobenzyl)-4-{[(methylsulfonyl)anilino]methyl}benzamide](/img/structure/B296825.png)

![N-[4-(acetylamino)phenyl]-2-[3-chloro-4-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B296828.png)

![2-({[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B296833.png)